molecular formula C14H14N2O2 B012397 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol CAS No. 100234-62-6

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol

Cat. No.: B012397
CAS No.: 100234-62-6
M. Wt: 242.27 g/mol
InChI Key: BKAUNKSTECWQGT-UHFFFAOYSA-N
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Description

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, also known by its common name Picrasidine J , is a beta-carboline alkaloid of significant interest in natural product and phytochemical research. This compound is a derivative of the 9H-pyrido[3,4-b]indole core structure . It has a defined molecular formula of C14H14N2O2 and a molecular weight of 242.28 g/mol . Calculated physical properties include a boiling point of approximately 490.2°C at 760 mmHg and a melting point of 178.65°C . As a member of the beta-carboline family, which is a broad class of indole alkaloids , its structure is characterized by the presence of both indole and pyridine rings . Researchers value this compound for exploring the biological potential of indole derivatives, a scaffold known for its diverse clinical and biological applications as documented in scientific literature . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-3-9-14-12(11(18-2)7-15-9)8-5-4-6-10(17)13(8)16-14/h4-7,16-17H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKAUNKSTECWQGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC=C(C2=C1NC3=C2C=CC=C3O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

O-Methylation of 4-Hydroxy Intermediates

A common strategy involves introducing the 4-methoxy group via methylation of a 4-hydroxy precursor. Patent US4241064A demonstrates that 4-hydroxy-pyridoindoles (e.g., 1-carbomethoxy-4-hydroxy-9H-pyrido[3,4-b]indole) undergo methylation with methyl iodide or dimethyl sulfate in the presence of NaH. Applying this to 1-ethyl-4-hydroxy-9H-pyrido[3,4-b]indol-8-ol:

  • Protect the 8-hydroxy group using acetyl or tert-butyldimethylsilyl (TBS) groups.

  • Treat with methyl iodide (2 eq) and NaH in DMF at 0–25°C for 4 h.

  • Deprotect under acidic (HCl/MeOH) or basic (TBAF) conditions.

Yields typically exceed 70%, though competing N-methylation necessitates careful stoichiometry.

Reduction of 1-Carbomethoxy to Ethyl

Patent US4241064A details the reduction of 1-carbomethoxy groups to formyl using diisobutylaluminum hydride (DIBAL), followed by further reduction to hydroxymethyl (NaBH4) or ethyl (H2/Pd-C). For 1-ethyl substitution:

  • Start with 1-carbomethoxy-4-methoxy-9H-pyrido[3,4-b]indol-8-ol.

  • Reduce with DIBAL in toluene (−78°C, 2 h) to 1-formyl derivative.

  • Hydrogenate over Pd/C (1 atm H2, EtOH, 25°C) to 1-ethyl.

This route avoids harsh alkylation conditions but requires anhydrous handling.

Alternative Route: Fischer Indole Synthesis

EP0934319B1 discloses pyridoindole syntheses via Fischer indolization of 4-fluorophenylhydrazine with ketoglutaric acid. Adapting this method:

  • Condense 4-fluorophenylhydrazine 10 with ethyl 2-ketoglutarate 11 in HCl/EtOH to form tetrahydro-γ-carboline 12 .

  • Oxidize 12 with DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to aromatize the pyridine ring.

  • Introduce 1-ethyl via N-alkylation (ethyl bromide, K2CO3, DMF).

  • Methylate 4-hydroxy using methyl triflate and 2,6-lutidine.

This method offers modularity but requires multiple protection/deprotection steps for the 8-hydroxy group.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey StepsYield (%)Challenges
Cyclization1-Ethyl-indole-2-carbaldehydeCyclization, methylation60–72Regioselectivity of methylation
Carbomethoxy Reduction1-Carbomethoxy derivativeDIBAL reduction, hydrogenation55–65Over-reduction to hydroxymethyl
Fischer Indolization4-FluorophenylhydrazineFischer cyclization, oxidation40–50Multi-step functionalization

Analytical Validation and Optimization

  • Regioselectivity : NMR and X-ray crystallography (e.g., 3ac in) confirm substitution patterns.

  • Oxidation Control : Use of MnO2 or DDQ ensures selective aromatization without over-oxidation.

  • Solvent Effects : Solvent-free conditions enhance cyclization rates but may reduce yields for polar intermediates .

Chemical Reactions Analysis

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group at position 8 can be oxidized to form a ketone.

    Reduction: The compound can undergo reduction reactions, particularly at the nitrogen-containing ring.

    Substitution: Electrophilic substitution reactions can occur at various positions on the indole ring, especially at the methoxy and ethyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol can be synthesized through various methodologies involving the pyridoindole framework. The synthesis often involves multi-step reactions that yield derivatives with diverse functional groups, enhancing their biological activity.

Synthesis Overview

  • Starting Materials : Typically includes β-carboline derivatives.
  • Reagents : Common reagents used include acetic anhydride and sodium hydroxide.
  • Yield : The synthesis methods reported yield varying degrees of purity and quantity, often exceeding 65% in optimal conditions .

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research in pharmacology.

Anticancer Activity

Research indicates that derivatives of pyrido[3,4-b]indole, including this compound, demonstrate significant anticancer properties. Studies have shown effectiveness against various cancer types, including:

  • Colon Cancer
  • Lung Cancer

The mechanism is thought to involve the inhibition of specific enzymes related to cancer cell proliferation and survival .

Neuroprotective Effects

The compound has been investigated for its neuroprotective properties. It plays a role in:

  • Inhibition of HDAC6 : This is crucial for neurodegenerative disease research as it relates to the regulation of gene expression involved in neuronal survival.
  • Potential Treatment for Alzheimer's Disease : Preliminary studies suggest that it may help in mitigating symptoms or slowing progression .

Pharmacological Applications

This compound is being explored for its potential in:

  • Antidepressants : Its structural similarity to known psychoactive compounds positions it as a candidate for developing new antidepressants.
  • Anxiolytics : The compound's action on serotonin receptors suggests potential use in treating anxiety disorders.

Case Studies

Several case studies have illustrated the efficacy of pyridoindole derivatives:

  • A study highlighted the synthesis of a derivative that showed promise as an inhibitor of CDK4, an important target in cancer therapy.
  • Another case focused on the neuroprotective effects observed in animal models treated with pyridoindole compounds, showing improvements in cognitive function post-treatment.

Summary Table of Applications

Application AreaDescriptionReferences
AnticancerEffective against colon and lung cancers ,
NeuroprotectionInhibits HDAC6; potential Alzheimer’s treatment ,
AntidepressantStructural similarity to psychoactive compounds
AnxiolyticAction on serotonin receptors ,

Mechanism of Action

The mechanism of action of 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues primarily differ in substituents at position 1 and the positions of hydroxyl/methoxy groups. Key comparisons include:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Source/CAS Number Key Properties/Notes
1-Ethenyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (Picrasidine I) 1-Ethenyl, 4-OCH₃, 8-OH C₁₄H₁₂N₂O₂ 240.26 CAS 100234-59-1 Ethenyl group reduces hydrophobicity (LogP: ~2.5) compared to ethyl; isolated from P. javanica .
1-[2-(Dimethylamino)ethyl]-4-methoxy-9H-pyrido[3,4-b]indol-8-ol (Picrasidine K) 1-(Dimethylaminoethyl), 4-OCH₃, 8-OH C₁₆H₁₉N₃O₂ 285.35 P. quassioides Basic dimethylamino group enhances solubility in acidic media; potential for enhanced receptor binding .
1-Methyl-9H-pyrido[3,4-b]indol-7-ol 1-CH₃, 7-OH C₁₂H₁₀N₂O 198.22 NIST Standard Reference Data Lacks methoxy group; hydroxyl at position 7 alters electronic properties and H-bonding capacity .

Physicochemical Properties

  • LogP Differences: Picrasidine J: 2.80 (higher hydrophobicity due to ethyl group) . Picrasidine I: Estimated 2.50 (ethenyl group reduces alkyl chain length) . Picrasidine K: ~1.5–2.0 (polar dimethylamino group lowers LogP) .
  • Hydrogen Bonding: Picrasidine J has 2 H-bond donors (8-OH, NH) and 3 acceptors, similar to Picrasidine I . 1-Methyl-7-OH derivative lacks the methoxy group, reducing H-bond acceptor count to 2 .

Biological Activity

1-Ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol, also known as Picrasidine J, is a naturally occurring compound primarily isolated from the plant Picrasma quassioides. This compound belongs to the β-carboline class of alkaloids and exhibits significant biological activities, particularly in cancer research and potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound
Molecular Formula: C₁₄H₁₄N₂O₂
CAS Number: 100234-62-6
Appearance: Yellow powder

Research indicates that Picrasidine J primarily targets the serine protease KLK-10. Its mode of action involves the inhibition of epithelial-mesenchymal transition (EMT), a crucial process in cancer metastasis. By interfering with this transition, Picrasidine J significantly reduces cell motility, migration, and invasion in head and neck squamous cell carcinoma (HNSCC) models .

Biochemical Pathways

The compound affects several signaling pathways, notably the MAPK pathway. This interaction is critical for various cellular processes, including proliferation and survival, thereby highlighting its potential as an anticancer agent.

Biological Activity Overview

This compound has demonstrated a range of biological activities:

Anticancer Properties

Several studies have reported its cytotoxic effects against various cancer cell lines:

  • Head and Neck Cancer: Inhibition of HNSCC cell migration and invasion.
  • Breast Cancer: Displayed significant cytotoxicity against MDA-MB-231 cells with an IC50 value of approximately 22 µM.

Antimicrobial Activity

The compound has shown promising antimicrobial properties:

  • Antifungal Activity: Effective against Candida albicans with a minimum inhibitory concentration (MIC) of 50 µg/mL.

Enzyme Inhibition

Picrasidine J has been identified as an inhibitor of several cytochrome P450 enzymes (CYPs), which are essential for drug metabolism:

EnzymeInhibition Rate (%)
CYP1A292.02%
CYP2C989.38%
CYP3A460.61%

Case Studies and Research Findings

  • Study on HNSCC: A study published in 2023 demonstrated that treatment with Picrasidine J led to a marked decrease in cellular migration and invasion in vitro. The study utilized wound healing assays and transwell migration assays to quantify the effects.
  • Cytotoxicity Assessment: Another investigation assessed the cytotoxic effects on various cancer cell lines using MTT assays. Results indicated that Picrasidine J exhibited selective toxicity towards malignant cells while sparing normal human fibroblasts .
  • Antimicrobial Efficacy: Research conducted on the antimicrobial activity revealed that Picrasidine J could inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent against infections .

Q & A

Q. How can synthesis conditions for 1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol be optimized to improve yield?

Methodological Answer:

  • Optimize reaction parameters using a design of experiments (DoE) approach. For example, in Pd-catalyzed amidation and cyclization, evaluate bases (e.g., Cs₂CO₃), solvents (e.g., t-BuOH), temperatures (e.g., 110°C), and reaction times (e.g., 24 hours) to maximize yield .
  • Monitor progress via TLC or HPLC. Adjust stoichiometry of reagents (e.g., Pd catalyst loading) to minimize side reactions. Reference yield improvements in analogous compounds, such as 9-ethyl-2-methyl derivatives, where yield increased from 25% to >50% after parameter adjustments .

Q. What spectroscopic techniques are critical for characterizing the structure of this compound?

Methodological Answer:

  • 1H/13C NMR : Assign peaks using DMSO-d6 or CDCl3 solvents. For example, in similar compounds (e.g., 9-ethyl-2-phenyl derivatives), aromatic protons appear at δ 7.06–8.24 ppm, while ethyl groups show quartets (δ 4.61 ppm) and triplets (δ 1.52 ppm) .
  • IR Spectroscopy : Identify functional groups (e.g., hydroxyl stretch at ~3425 cm⁻¹, methoxy C-O at ~1022 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular weight via HRMS (e.g., FAB-HRMS for analogs with [M+H]+ at m/z 335.1512) .

Q. How can solubility challenges be addressed during purification of this compound?

Methodological Answer:

  • Use solvent mixtures (e.g., PEG-400:DMF) to enhance solubility during synthesis .
  • For recrystallization, test hot ethyl acetate or toluene, as these solvents effectively crystallize pyridoindole derivatives (e.g., mp 122–124°C for 9-hexyl analogs) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound?

Methodological Answer:

  • Perform DFT calculations to analyze frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Compare results with UV-Vis data (e.g., λmax 228–389 nm for related β-carbolines) .
  • Use molecular docking to study interactions with biological targets (e.g., enzymes in ischemia pathways) based on crystal structure analogs (e.g., Hirshfeld surface analysis of pyrimidoindole derivatives) .

Q. How do substituents (e.g., ethyl vs. methoxy groups) influence the compound’s stability under oxidative conditions?

Methodological Answer:

  • Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Compare degradation profiles of analogs like 8-hydroxy-β-carboline (prone to oxidation) vs. 8-methoxy derivatives (enhanced stability due to electron-donating groups) .
  • Use LC-MS to identify degradation products (e.g., quinone formation from hydroxyl groups) .

Q. What strategies resolve contradictions in reported biological activity data for pyridoindole derivatives?

Methodological Answer:

  • Standardize assay conditions (e.g., cell lines, IC50 protocols) to minimize variability. For example, discrepancies in antioxidant activity may arise from differences in ROS detection methods (e.g., DCFH-DA vs. ABTS assays) .
  • Validate results using orthogonal techniques (e.g., in vitro enzyme inhibition + in vivo ischemia models) .

Q. How can X-ray crystallography elucidate the solid-state conformation of this compound?

Methodological Answer:

  • Grow single crystals via slow evaporation in acetone or toluene .
  • Refine data using SHELX software to determine bond lengths/angles (e.g., C-O bond ~1.36 Å in methoxy groups) and π-π stacking interactions, as seen in pyrimidoindole structures .

Methodological Notes

  • Synthesis Optimization : Prioritize Pd-catalyzed methods for regioselective cyclization .
  • Data Reproducibility : Cross-reference NMR shifts and melting points with NIST databases to ensure accuracy .
  • Advanced Characterization : Combine XRD with Hirshfeld analysis to map intermolecular interactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol
Reactant of Route 2
1-ethyl-4-methoxy-9H-pyrido[3,4-b]indol-8-ol

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